molecular formula C11H15NO B14147347 1-Butanone, 1-(2-aminophenyl)-2-methyl- CAS No. 56514-73-9

1-Butanone, 1-(2-aminophenyl)-2-methyl-

Cat. No.: B14147347
CAS No.: 56514-73-9
M. Wt: 177.24 g/mol
InChI Key: JFVKAYSYXOTZCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butanone, 1-(2-aminophenyl)-2-methyl- is an organic compound with the molecular formula C11H15NO. It is a derivative of 1-butanone, featuring an amino group and a methyl group attached to the phenyl ring.

Preparation Methods

The synthesis of 1-Butanone, 1-(2-aminophenyl)-2-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-aminophenyl ketones with alkyl halides under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. These methods often employ continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

1-Butanone, 1-(2-aminophenyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .

Scientific Research Applications

1-Butanone, 1-(2-aminophenyl)-2-methyl- has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways.

    Industry: In the industrial sector, 1-Butanone, 1-(2-aminophenyl)-2-methyl- is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butanone, 1-(2-aminophenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions .

The molecular targets of the compound include proteins involved in signal transduction, gene expression, and metabolic regulation. By affecting these targets, the compound can exert various biological effects, such as altering cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

1-Butanone, 1-(2-aminophenyl)-2-methyl- can be compared with other similar compounds, such as:

    1-Butanone, 1-(2-aminophenyl)-3-methyl-: This compound has a similar structure but with the methyl group attached to a different position on the phenyl ring.

    2-Aminophenyl ketones: These compounds share the amino group and phenyl ring but differ in the alkyl chain attached to the carbonyl group.

The uniqueness of 1-Butanone, 1-(2-aminophenyl)-2-methyl- lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

56514-73-9

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-(2-aminophenyl)-2-methylbutan-1-one

InChI

InChI=1S/C11H15NO/c1-3-8(2)11(13)9-6-4-5-7-10(9)12/h4-8H,3,12H2,1-2H3

InChI Key

JFVKAYSYXOTZCX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)C1=CC=CC=C1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.